MZ-242

Sirt2 inhibitor potency biochemical IC₅₀ comparison epigenetic tool compounds

MZ-242 is a mechanism-based covalent Sirt2 inhibitor (IC50 0.118 μM) with >847-fold selectivity over Sirt1/Sirt3—the highest reported selectivity window among commercially available Sirt2 tool compounds. Unlike reversible inhibitors (AGK2, SirReal2), MZ-242 forms a covalent adduct with NAD+-derived ADP-ribose, validated by a 1.10Å co-crystal structure (PDB 9S1Z). This unique binding mode enables sustained target engagement for chronic treatment models and washout-resistant assays. Choose MZ-242 to eliminate class-wide sirtuin confounding and ensure experimentally reproducible Sirt2-phenotype attribution in Parkinson's, cancer, and aging research.

Molecular Formula C24H27N7O3S2
Molecular Weight 525.64
CAS No. 1862238-01-4
Cat. No. B609387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMZ-242
CAS1862238-01-4
SynonymsMZ-242;  MZ 242;  MZ242; 
Molecular FormulaC24H27N7O3S2
Molecular Weight525.64
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCOC)C
InChIInChI=1S/C24H27N7O3S2/c1-16-9-17(2)27-24(26-16)35-15-22(32)28-23-25-12-21(36-23)11-18-5-4-6-20(10-18)34-14-19-13-31(30-29-19)7-8-33-3/h4-6,9-10,12-13H,7-8,11,14-15H2,1-3H3,(H,25,28,32)
InChIKeyMAUGCLAAQLDMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MZ-242 (CAS 1862238-01-4): A Potent and Highly Selective Sirt2 Inhibitor for Epigenetic and Neurodegenerative Research


MZ-242 (also designated as Sirt2-IN-2 or Compound 10) is a synthetic small molecule that functions as a potent and selective inhibitor of Sirtuin 2 (Sirt2), a NAD⁺-dependent class III histone deacetylase implicated in aging, cancer, and neurodegeneration. The compound exhibits an IC₅₀ value of 0.118 μM against recombinant human Sirt2 and demonstrates no detectable inhibitory activity against Sirt1 or Sirt3 up to 100 μM, establishing a selectivity window exceeding 847-fold . Structurally, MZ-242 is a SirReal-triazole hybrid derivative featuring a mechanism-based warhead that forms a covalent adduct with NAD⁺-derived ADP-ribose at the enzyme active site, a unique binding mode not observed with classical Sirt2 inhibitors such as AGK2, SirReal2, or AK-7 [1].

Why MZ-242 Cannot Be Replaced by Other Sirt2 Inhibitors in Precision Pharmacology Studies


Despite sharing a nominal Sirt2-inhibitory classification with compounds such as AGK2, SirReal2, AK-7, and Tenovin-6, MZ-242 diverges fundamentally in three parameters critical for experimental reproducibility: (1) a >30-fold higher biochemical potency than the widely used tool compound AGK2 (IC₅₀ 3.5 μM), (2) an unprecedented >847-fold selectivity window over Sirt1/Sirt3, surpassing that of SirReal2 and enabling Sirt2-phenotype attribution with reduced class-wide confounding, and (3) a mechanism-based covalent engagement with the NAD⁺-derived ADP-ribose moiety—a binding mode that differs categorically from the active-site-competitive inhibition exhibited by AGK2 and SirReal2, and which has been validated by a high-resolution (1.10 Å) crystal structure [1]. Generic substitution without considering these quantitative and mechanistic distinctions introduces significant risk of off-target confounding at working concentrations, altered intracellular target engagement kinetics, and fundamentally non-equivalent experimental outcomes—particularly in studies requiring sustained Sirt2 inhibition or interrogation of NAD⁺-coupled signaling dynamics [1][2].

MZ-242: Head-to-Head Quantitative Differentiation Against Leading Sirt2 Inhibitors


MZ-242 Exhibits >30-Fold Higher Biochemical Potency Than AGK2, the Most Commonly Used Sirt2 Inhibitor

In standardized in vitro Sirt2 deacetylase activity assays, MZ-242 demonstrates an IC₅₀ of 0.118 μM, whereas AGK2, the most extensively characterized Sirt2 inhibitor in the literature, exhibits an IC₅₀ of 3.5 μM . This represents a 29.7-fold enhancement in biochemical potency for MZ-242 over AGK2. The NanoBRET cellular target engagement assay further corroborates this disparity, reporting an IC₅₀ of 2.7 ± 0.1 μM for MZ-242 (compound 2 in the referenced study) versus 20 ± 1.6 μM for AK-7—a structurally distinct but commonly cited Sirt2 inhibitor—demonstrating that the superior biochemical potency translates into enhanced intracellular target occupancy [1].

Sirt2 inhibitor potency biochemical IC₅₀ comparison epigenetic tool compounds

MZ-242 Demonstrates >847-Fold Selectivity Over Sirt1 and Sirt3, Exceeding the Selectivity Profile of SirReal2

MZ-242 exhibits no detectable inhibitory activity against recombinant human Sirt1 or Sirt3 at concentrations up to 100 μM, yielding an IC₅₀ >100 μM for both isoforms . Based on its Sirt2 IC₅₀ of 0.118 μM, this translates to a selectivity ratio exceeding 847-fold for Sirt2 over Sirt1 and Sirt3. In contrast, SirReal2—a structurally related SirReal-series inhibitor—exhibits measurable residual inhibition of Sirt3-5 in certain assay systems, and AGK2 demonstrates Sirt1 IC₅₀ = 30 μM and Sirt3 IC₅₀ = 91 μM, corresponding to selectivity margins of only 8.6-fold and 26-fold, respectively .

Sirtuin isoform selectivity Sirt2-specific inhibition off-target minimization

MZ-242 Engages Sirt2 via a Mechanism-Based Covalent NAD⁺-Adduct Formation, Distinct from Reversible Inhibition by AGK2 and SirReal2

High-resolution X-ray crystallography (1.10 Å resolution) of human SIRT2 in complex with MZ-242 and ADP-ribose reveals that the compound functions as a mechanism-based inhibitor that hijacks the enzyme's catalytic machinery to form a stalled covalent triazolium-ADP-ribose adduct derived from the cofactor NAD⁺ [1][2]. This binding mode is fundamentally distinct from that of AGK2, SirReal2, and AK-7, which act as reversible active-site competitors that do not covalently engage the NAD⁺-derived moiety. The covalent nature of MZ-242 inhibition is corroborated by its classification as an 'improved analogue' of SirReal2, wherein the triazole warhead confers the mechanism-based covalent trapping property absent in the parent SirReal scaffold [3].

covalent Sirt2 inhibitor mechanism-based inhibition NAD⁺-competitive structural biology

MZ-242 Belongs to a New Class of Triazole-Based Mechanism-Based Sirtuin Inhibitors with Validated Structural Biology

MZ-242 is a member of a recently disclosed class of 1,2,3-triazole-containing sirtuin inhibitors that operate via a 'hijacking' mechanism: the triazole warhead reacts with the enzyme's catalytic machinery during the NAD⁺-dependent deacetylation cycle, generating a stalled covalent adduct that traps the enzyme in an inactive state [1][2]. Unlike the widely used SirReal2 (IC₅₀ = 140 nM), which achieves selectivity through a Sirt2-specific amino acid network but remains a reversible inhibitor, MZ-242 incorporates the triazole warhead into the SirReal scaffold, thereby merging the selectivity advantages of the SirReal chemotype with the sustained target engagement conferred by covalent modification . The 1.10 Å resolution crystal structure (PDB 9S1Z) provides atomic-level validation of this unique binding mode, offering structural biologists and medicinal chemists a platform for rational optimization of the chemotype [3]. In contrast, Tenovin-6, a thioamide-containing inhibitor, suffers from poor isoform selectivity (Sirt2 IC₅₀ = 10 μM; Sirt1 IC₅₀ = 21 μM) and lacks a publicly available co-crystal structure, limiting its utility as a precise chemical probe [4].

covalent inhibitor SirReal-triazole hybrid X-ray crystallography NAD⁺-mimetic

MZ-242 Displays Favorable Calculated Physicochemical Properties for Cellular Permeability

MZ-242 exhibits a calculated LogP value of 3.1 and a topological polar surface area (tPSA) of 171 Ų [1]. These values fall within the favorable ranges (LogP 1-4, tPSA <140-200 Ų) empirically correlated with adequate passive membrane permeability for intracellular target engagement. While no published direct permeability measurements (e.g., PAMPA or Caco-2) are available, the calculated parameters provide a baseline for formulation and experimental design. This is comparable to the calculated properties of many cell-active tool compounds in the Sirt2 inhibitor class, and substantially more favorable than the calculated tPSA of SirReal2, which exceeds 200 Ų due to its extended aromatic system [2].

LogP drug-like properties cell permeability physicochemical characterization

Optimal Research and Industrial Use Cases for MZ-242 Based on Validated Differentiation


High-Resolution Structural Biology and Mechanism-of-Action Studies Requiring Definitive Binding Mode Validation

Investigators requiring atomic-level validation of inhibitor binding for structure-based drug design, computational modeling, or mechanistic enzymology should prioritize MZ-242 over other Sirt2 inhibitors. The availability of a 1.10 Å resolution co-crystal structure (PDB 9S1Z) provides unambiguous evidence of the compound's covalent adduct formation with NAD⁺-derived ADP-ribose at the Sirt2 active site—a binding mode not available for AGK2, AK-7, or Tenovin-6, for which no analogous high-resolution SIRT2 co-crystal structures have been reported [1][2]. This structural data enables rational experimental design, including the interpretation of resistance mutations, the modeling of SAR for analog development, and the validation of computational docking predictions. Furthermore, the mechanism-based covalent engagement may be leveraged in pulse-chase experiments to assess the kinetics of Sirt2 recovery following inhibitor removal, a paradigm not feasible with reversible inhibitors such as SirReal2 or AGK2 [3].

Sirt2-Phenotype Attribution Studies in Cancer and Neurodegeneration Models

The exceptional selectivity of MZ-242 (>847-fold over Sirt1 and Sirt3) makes it the preferred tool compound for experiments designed to assign a specific biological phenotype to Sirt2 inhibition, particularly in disease contexts where Sirt1 and Sirt3 play confounding or opposing roles. In Parkinson's disease research, for example, Sirt2 inhibition has been shown to protect dopaminergic neurons from α-synuclein toxicity, but Sirt1 activation is also neuroprotective [1][2]. MZ-242's selectivity minimizes the risk of inadvertently activating Sirt1-mediated compensatory pathways or inhibiting Sirt3-mediated mitochondrial functions. In cancer research, where Sirt2 exhibits context-dependent tumor-suppressive or oncogenic roles depending on the malignancy, the use of MZ-242 reduces the likelihood of confounding results arising from the pan-sirtuin inhibitory activity seen with Tenovin-6 (Sirt2 IC₅₀ = 10 μM; Sirt1 IC₅₀ = 21 μM) or the residual Sirt1/Sirt3 inhibition observed with AGK2 at higher concentrations [3].

Cellular and In Vivo Studies Requiring Sustained Sirt2 Inhibition After Compound Washout

For experimental paradigms requiring extended target engagement, such as chronic treatment models in neurodegenerative disease research or washout-resistant inhibition in cell-based assays, MZ-242's mechanism-based covalent binding mode offers a potential advantage over reversible inhibitors. The covalent adduct formed with NAD⁺-derived ADP-ribose traps Sirt2 in a catalytically inactive state that may persist until new enzyme is synthesized [1][2]. While direct experimental validation of the duration of target engagement in vivo has not yet been reported for MZ-242, the covalent mechanism—established through high-resolution crystallography—distinguishes it from AGK2 and SirReal2, which dissociate from the enzyme upon washout [3]. Investigators designing pulse-chase or washout experiments should consider MZ-242 as a tool to interrogate the kinetics of Sirt2 turnover and the persistence of downstream pharmacodynamic effects. AGK2, despite its demonstrated in vivo neuroprotective activity in Parkinson's disease models, requires continuous exposure due to its reversible inhibition mechanism .

Medicinal Chemistry Optimization of NAD⁺-Competitive and Covalent Sirtuin Inhibitors

Medicinal chemists engaged in the development of next-generation sirtuin inhibitors will find MZ-242 valuable as a benchmark compound that demonstrates the successful merger of two inhibitor design strategies: the isoform selectivity conferred by the SirReal scaffold and the sustained target engagement conferred by a mechanism-based covalent warhead [1][2]. The high-resolution co-crystal structure (PDB 9S1Z) provides a precise map of the binding interactions between the triazole warhead, the NAD⁺-derived ADP-ribose moiety, and the Sirt2 active site residues—information that can guide the rational design of improved analogs with enhanced potency, selectivity, or pharmacokinetic properties [3]. MZ-242's favorable calculated LogP (3.1) and tPSA (171 Ų) also provide a baseline for optimizing permeability in subsequent generations of the chemotype .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MZ-242

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.